(5Z)-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
The compound (5Z)-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various fields such as medicinal chemistry, biology, and industrial chemistry. This compound is characterized by its unique structure, which includes a pyrazole ring, a thiazolidinone ring, and multiple functional groups that contribute to its reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The starting materials often include substituted phenylhydrazines, isothiocyanates, and aldehydes. The key steps in the synthesis may involve:
Formation of the pyrazole ring: This can be achieved by reacting substituted phenylhydrazines with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Formation of the thiazolidinone ring: This involves the reaction of isothiocyanates with α-halo carbonyl compounds, followed by cyclization.
Condensation reaction: The final step involves the condensation of the pyrazole derivative with the thiazolidinone derivative in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, microwave-assisted synthesis, and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
(5Z)-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one: has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biology: It is used in biological studies to understand its effects on cellular processes and molecular pathways.
Industrial Chemistry: The compound is explored for its potential use in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of (5Z)-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of (5Z)-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one lies in its specific functional groups and structural configuration, which contribute to its distinct reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C25H25N3O2S2 |
---|---|
Molecular Weight |
463.6 g/mol |
IUPAC Name |
(5Z)-5-[[1-phenyl-3-(4-propan-2-yloxyphenyl)pyrazol-4-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H25N3O2S2/c1-16(2)28-24(29)22(32-25(28)31)14-19-15-27(20-8-6-5-7-9-20)26-23(19)18-10-12-21(13-11-18)30-17(3)4/h5-17H,1-4H3/b22-14- |
InChI Key |
PFALMQKZIJKTDS-HMAPJEAMSA-N |
Isomeric SMILES |
CC(C)N1C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)OC(C)C)C4=CC=CC=C4)/SC1=S |
Canonical SMILES |
CC(C)N1C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)OC(C)C)C4=CC=CC=C4)SC1=S |
Origin of Product |
United States |
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